

activity comparison between piperazine and morpholine containing analogs

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Compound of Interest

Compound Name: *(R)-1-Boc-piperazine-2-carboxylic acid*

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An Objective Comparison of Piperazine and Morpholine Containing Analogs for Researchers

In drug discovery, the selection of a heterocyclic scaffold is a critical decision that influences a compound's biological activity, selectivity, and pharmacokinetic profile. Among the most utilized are the six-membered saturated heterocycles, piperazine and morpholine. While structurally similar, the substitution of a nitrogen atom (in piperazine) for an oxygen atom (in morpholine) imparts distinct physicochemical properties. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers in drug design and development.

Comparative Biological Activity: Anticancer Potency

A direct comparison of anticancer activity was performed on a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines bearing different heterocyclic moieties. The cytotoxic effects were evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a quantitative measure of potency.

The data reveals that the nature of the heterocyclic ring significantly impacts anticancer potency. In this specific quinoxaline series, analogs containing the N-substituted piperazine moiety generally demonstrated superior cytotoxic activity compared to their morpholine and piperidine counterparts. For instance, the replacement of the N-methylpiperazine fragment with a morpholine fragment led to a significant decrease or a complete loss of cytotoxic activity in the tested cell lines.[\[1\]](#)[\[2\]](#)

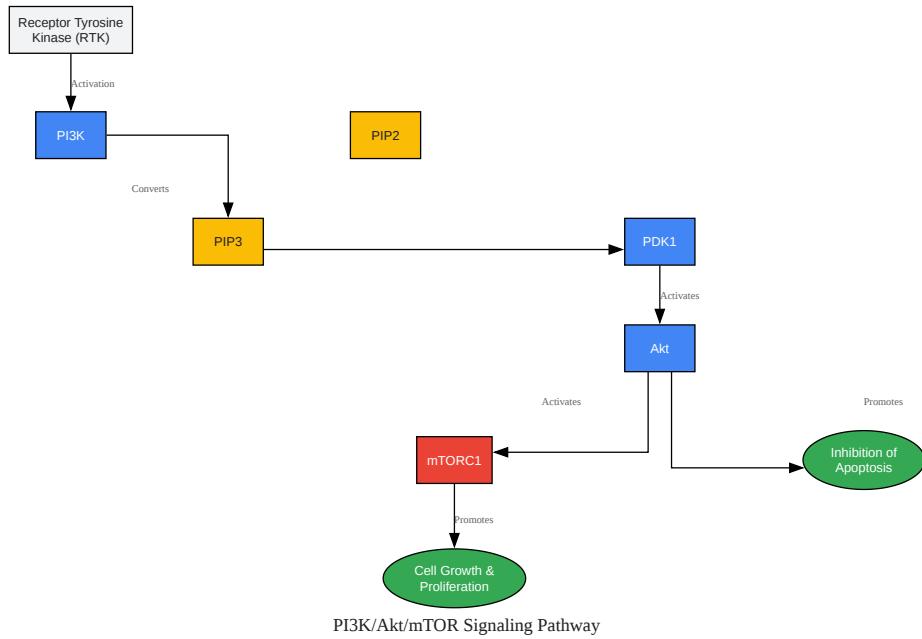
Table 1: Comparative Anticancer Activity (IC_{50} , μM) of Quinoxaline Analogs[1][2]

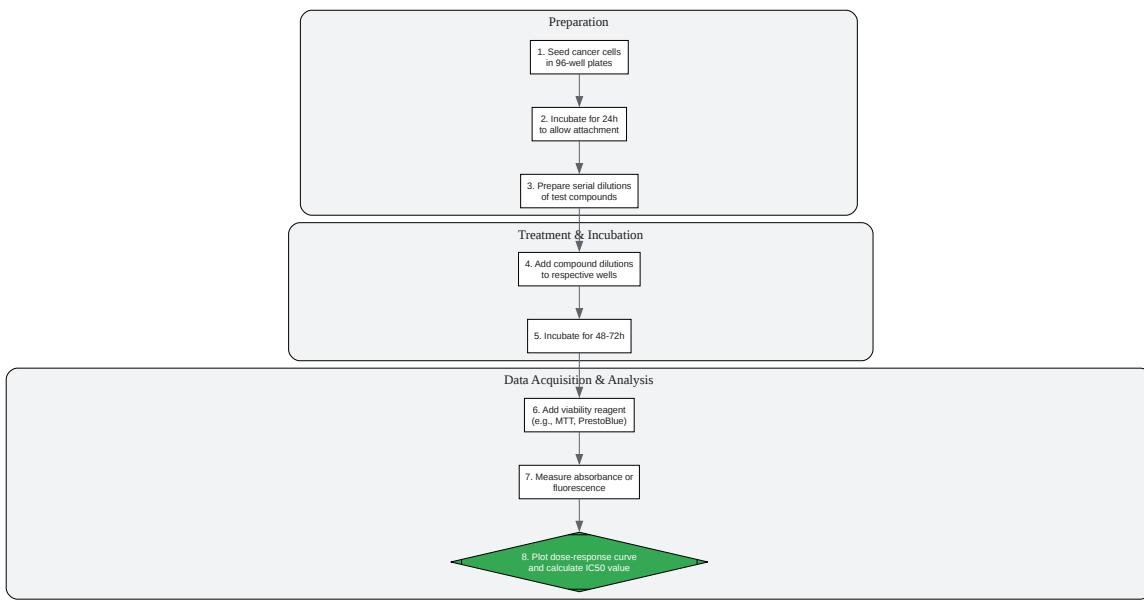
Compound ID	Hetero cycle	A549 (Lung)	PANC-1 (Pancreatic)	Caco-2 (Colon)	MCF-7 (Breast)	DU-145 (Prostate)	U-87 MG (Glioblastoma)	SK-MEL-28 (Melanoma)
13da/14da	N-Methylpiperazine	3.1	5.4	4.8	3.5	4.2	4.1	3.8
13db/14db	N-Phenylpiperazine	4.2	6.1	5.5	4.9	5.8	5.3	5.1
13dc/14dc	Piperidine	> 100	> 100	> 100	> 100	> 100	> 100	> 100
13dd/14dd	Morpholine	> 100	> 100	> 100	> 100	> 100	> 100	> 100

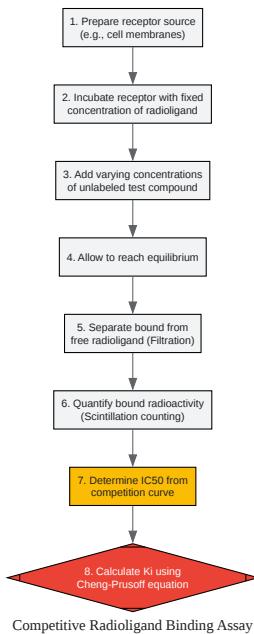
Note: Data is synthesized from the study on 2-(benzimidazol-2-yl)-3-arylquinoxalines. IC_{50} values greater than 100 μM indicate a significant loss of activity.

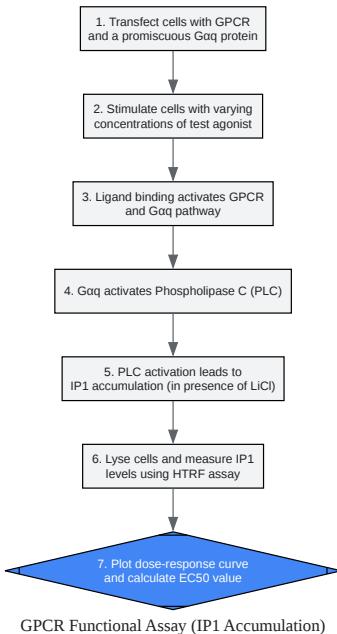
Key Signaling Pathways

The biological effects of such analogs are often mediated through interactions with critical intracellular signaling pathways. In the context of cancer, a frequently modulated cascade is the PI3K/Akt/mTOR pathway, which is central to regulating cell growth, proliferation, and survival.









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References

- 1. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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